molecular formula C10H8F4O B13607589 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal

3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal

Cat. No.: B13607589
M. Wt: 220.16 g/mol
InChI Key: DLQHYDPIJHOMFS-UHFFFAOYSA-N
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Description

3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal is an organic compound characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a benzene ring, along with a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal can be achieved through several methods. One common approach involves the reaction of 3-(trifluoromethyl)benzenepropanol with appropriate reagents. For instance, a solution of 3-(trifluoromethyl)benzenepropanol in dichloromethane can be treated with dimethyl sulfoxide (DMSO) and phosphorus pentoxide (P2O5) under controlled conditions to yield the desired aldehyde .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer, but they generally involve similar reagents and conditions as those used in laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine and trifluoromethyl groups on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanoic acid.

    Reduction: 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying the effects of fluorine and trifluoromethyl groups on biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal involves its interaction with specific molecular targets and pathways. The presence of the fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can lead to changes in biological activity, making the compound useful in drug development and other applications .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-5-(trifluoromethyl)phenyl isocyanate: An isocyanate derivative with similar fluorine and trifluoromethyl groups.

    3-(3-(Trifluoromethyl)phenyl)propanal: A related compound with a similar structure but lacking the fluorine atom.

    5-Trifluoromethyl-2-formylphenylboronic acid: A boronic acid derivative with similar trifluoromethyl and formyl groups.

Uniqueness

3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal is unique due to the combination of a fluorine atom and a trifluoromethyl group on the benzene ring, along with a propanal group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C10H8F4O

Molecular Weight

220.16 g/mol

IUPAC Name

3-[5-fluoro-2-(trifluoromethyl)phenyl]propanal

InChI

InChI=1S/C10H8F4O/c11-8-3-4-9(10(12,13)14)7(6-8)2-1-5-15/h3-6H,1-2H2

InChI Key

DLQHYDPIJHOMFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CCC=O)C(F)(F)F

Origin of Product

United States

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